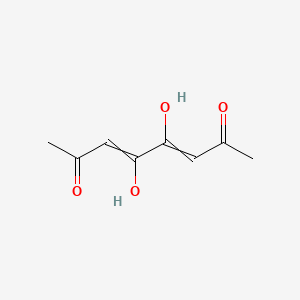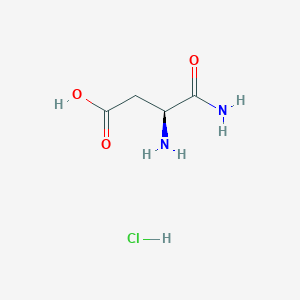
2-(Diphenylphosphino)indene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Diphenylphosphino)indene, also known as 2-dppi, is an organophosphorus compound that is widely used in scientific research. It is a colorless solid that is soluble in organic solvents. This compound has a wide range of applications in organic synthesis, as a catalyst and reagent, as well as in the study of biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
2-(Diphenylphosphino)indene is widely used in scientific research. It has been used as a catalyst in metal-catalyzed cyclization reactions, as a reagent for the synthesis of phosphonates and phosphines, and as a ligand for transition metal complexes. It has also been used in the study of biochemical and physiological processes, such as the regulation of enzyme activity and the binding of hormones to receptors.
Wirkmechanismus
2-(Diphenylphosphino)indene is an organophosphorus compound that binds to metal ions and proteins, and it is believed to act as a Lewis acid in biochemical processes. It has been shown to bind to metal ions such as zinc, iron, and copper, and it can also interact with proteins, such as enzymes and receptors. The binding of 2-(Diphenylphosphino)indene to these proteins can affect their activity and structure.
Biochemical and Physiological Effects
2-(Diphenylphosphino)indene has been shown to have a wide range of effects on biochemical and physiological processes. It has been used to regulate the activity of enzymes, such as proteases and phosphatases, and it has also been used to modulate the binding of hormones to receptors. In addition, 2-(Diphenylphosphino)indene has been used to study the regulation of gene expression, as well as the regulation of cell growth and differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(Diphenylphosphino)indene in lab experiments is its low toxicity. It is also relatively easy to synthesize and handle in the lab. However, one of the main limitations is that it is not very soluble in aqueous solutions, which can limit its use in certain types of experiments.
Zukünftige Richtungen
There are many potential future directions for the use of 2-(Diphenylphosphino)indene in scientific research. It could be used to study the regulation of gene expression and the binding of hormones to receptors. It could also be used to study the regulation of cell growth and differentiation. In addition, 2-(Diphenylphosphino)indene could be used to study the structure and function of proteins and enzymes, as well as to develop new catalysts for organic synthesis. Finally, it could be used to develop new drugs and therapeutics.
Synthesemethoden
2-(Diphenylphosphino)indene can be synthesized by reacting indene with diphenylphosphine in the presence of a base, such as sodium hydride. The reaction is typically carried out in a solvent such as toluene or THF at a temperature of around 80°C. The reaction is usually complete within 1-2 hours. The product is then purified by recrystallization from a suitable solvent.
Eigenschaften
IUPAC Name |
1H-inden-2-yl(diphenyl)phosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17P/c1-3-11-19(12-4-1)22(20-13-5-2-6-14-20)21-15-17-9-7-8-10-18(17)16-21/h1-15H,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDLECDACSRQDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C=C1P(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Diphenylphosphino)indene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl N-[4-(6-aminopyridin-3-yl)phenyl]carbamate, 95%](/img/structure/B6330184.png)



![1-[4-(6-Aminopyridin-3-yl)phenyl]ethanone, 95%](/img/structure/B6330200.png)








